Ethyl 2-benzoylbenzoate
Overview
Description
Ethyl 2-benzoylbenzoate is an organic compound with the molecular formula C16H14O3. It is a derivative of benzoic acid and is characterized by the presence of an ethyl ester group and a benzoyl group attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-benzoylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-benzoylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds as follows: [ \text{2-benzoylbenzoic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} ]
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs batch or continuous distillation processes to achieve high purity and yield. The use of integrated batch reactive distillation columns has been shown to enhance the efficiency of the reaction by optimizing the reaction conditions and minimizing the separation of reactants .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-benzoylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The benzene ring in this compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are employed under controlled conditions.
Major Products:
Oxidation: Formation of 2-benzoylbenzoic acid or benzophenone derivatives.
Reduction: Formation of 2-hydroxybenzoic acid or benzyl alcohol derivatives.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of this compound.
Scientific Research Applications
Ethyl 2-benzoylbenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It serves as a precursor for the production of dyes, fragrances, and polymers.
Mechanism of Action
The mechanism of action of ethyl 2-benzoylbenzoate involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The benzoyl group plays a crucial role in its binding affinity and specificity towards target proteins .
Comparison with Similar Compounds
Ethyl 2-benzoylbenzoate can be compared with other similar compounds, such as:
Ethyl benzoate: Unlike this compound, ethyl benzoate lacks the benzoyl group, making it less reactive in certain chemical reactions.
Mthis compound: This compound is similar in structure but has a methyl ester group instead of an ethyl ester group, which can influence its physical and chemical properties.
Benzyl benzoate: Benzyl benzoate is another related compound, but it has a benzyl group instead of an ethyl group, affecting its solubility and reactivity
This compound stands out due to its unique combination of functional groups, which confer distinct reactivity and versatility in various applications.
Properties
IUPAC Name |
ethyl 2-benzoylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-2-19-16(18)14-11-7-6-10-13(14)15(17)12-8-4-3-5-9-12/h3-11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWFVEFHQWJOKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30278255 | |
Record name | Ethyl o-benzoylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30278255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
604-61-5 | |
Record name | Ketonone E | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6804 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl o-benzoylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30278255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYL 2-BENZOYLBENZOATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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